1-(2,3-Dihydro-1H-inden-1-yl)-3-methylurea is an organic compound characterized by the combination of a dihydroindene structure and a methylurea group. This compound is notable for its potential applications in medicinal chemistry and materials science. The unique structure provides a platform for various chemical reactions and biological interactions, making it a subject of interest in scientific research.
The compound's chemical information can be found in databases such as PubChem and BenchChem, which provide details on its synthesis, properties, and potential applications.
1-(2,3-Dihydro-1H-inden-1-yl)-3-methylurea falls under the category of organic compounds, specifically within the subcategories of ureas and indenes. Its molecular formula is , and it possesses a distinct structural framework that influences its reactivity and biological activity.
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea typically involves the reaction between 2,3-dihydro-1H-indene and methyl isocyanate. This reaction is generally performed under controlled conditions to optimize yield and purity.
The reaction mechanism involves nucleophilic attack by the amine group of the urea on the carbonyl carbon of methyl isocyanate, followed by cyclization to form the final product. The use of catalysts may enhance reaction rates and selectivity.
Key steps include:
The molecular structure of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea can be described using its InChI representation:
This indicates a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms that contribute to its chemical properties.
The molecular weight is approximately 194.24 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in the indene moiety.
1-(2,3-Dihydro-1H-inden-1-yl)-3-methylurea is versatile in terms of chemical reactivity:
Oxidation: It can be oxidized to form various oxides.
Reduction: Reduction processes can yield amines or other derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea involves its interaction with biological targets such as enzymes or receptors. These interactions may lead to modulation of biological pathways relevant to therapeutic applications.
Research suggests that this compound may inhibit specific enzymes or alter receptor activity, contributing to its potential use in treating various diseases .
The compound is typically a solid at room temperature with specific melting and boiling points that can vary based on purity and synthesis method.
Key chemical properties include:
Data regarding these properties can be crucial for applications in pharmaceuticals or materials science .
1-(2,3-Dihydro-1H-inden-1-yl)-3-methylurea has several notable applications:
Medicinal Chemistry: It is being explored for potential therapeutic effects against various diseases due to its biological activity.
Material Science: The compound serves as a building block in synthesizing new materials with tailored properties for industrial applications.
Research: It acts as a useful intermediate in organic synthesis for developing more complex molecules .
The 2,3-dihydro-1H-indene (dihydroindenyl) scaffold embodies a privileged chemical architecture in medicinal chemistry due to its unique blend of aromatic character and semi-saturated alicyclic rigidity. This bicyclic system features a benzene ring fused to a five-membered cyclopentane ring, conferring planar bioisosterism toward natural ligands while enhancing metabolic stability compared to purely aromatic frameworks. When functionalized at the 1-position, the scaffold adopts a well-defined pseudo-axial conformation, enabling optimal three-dimensional vectoring of pharmacophoric elements toward biological targets [3] [9]. The incorporation of a methylurea moiety (–NH–C(O)–NH–CH₃) introduces critical hydrogen-bonding capacity essential for molecular recognition. The urea carbonyl serves as a strong hydrogen bond acceptor, while the –NH– and –NH–CH₃ groups function as donors, creating a tri-directional pharmacophore capable of forming multipoint interactions with enzymes or receptors. This dual-component system—comprising a conformationally defined hydrophobic anchor (dihydroindenyl) and a polar recognition element (methylurea)—enables precise modulation of lipophilicity profiles (LogP ~2.5–3.5) and aqueous solubility, striking a balance critical for membrane permeability and target engagement [5] [6].
Table 1: Comparative Molecular Properties of Bioactive Scaffolds Incorporating Dihydroindenyl Motifs
Scaffold Type | Representative Compound | cLogP | H-Bond Donors | H-Bond Acceptors | Topological PSA (Ų) | Key Biological Target |
---|---|---|---|---|---|---|
1-Indenyl-methylurea | Target Compound | 2.98 | 2 | 2 | 49.1 | Tubulin / Epigenetic regulators |
5-Indenyl-methylurea | EN300-3508690 | 2.96 | 2 | 2 | 49.1 | Undefined |
Spirochromane-urea | B16 (PMC8198214) | 3.72 | 1 | 4 | 65.7 | p300/CBP HAT domain |
CA-4 analogue (Indene) | 12d (PMC10438863) | 3.15 | 0 | 5 | 54.4 | Tubulin colchicine site |
The therapeutic exploration of dihydroindenyl derivatives originated with non-urea-containing scaffolds exemplified by tandutinib (MLN518), an early FLT3 kinase inhibitor featuring a 1-indenylpiperazine core. This established the scaffold’s capacity for tyrosine kinase modulation. Concurrently, urea derivatives gained prominence with sorafenib (Nexavar®), a diarylurea multi-kinase inhibitor, validating urea as a versatile bioisostere for carboxylate or amide groups in achieving high-affinity kinase binding [5]. The strategic fusion of these motifs—indenyl scaffolds and urea functionalities—culminated in advanced hybrids like 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea. This evolution leveraged three key design principles:
Recent pharmacological studies demonstrate that 1-indenyl-methylurea derivatives exhibit dual-targeting capabilities, inhibiting both tubulin polymerization (IC₅₀ ~0.028–0.087 μM in K562/A549 cells) and histone acetyltransferase (HAT) activity—mirroring the anti-angiogenic and epigenetic effects of compounds like B16 and A-485 [1] [3].
Regioisomerism critically dictates the biological profile of dihydroindenyl-methylurea compounds. The 1- and 5-positional isomers—though isomeric and possessing identical elemental compositions—display marked differences in target engagement potency, conformational flexibility, and cellular permeability:
Table 2: Experimental Synthesis Yields for Indenyl-Methylurea Analogues via PhI(OAc)₂-Mediated Coupling
Amine Partner | Indenyl Isomer Position | Reaction Temp (°C) | Isolated Yield (%) | Purity (%) | Reference Method |
---|---|---|---|---|---|
Isopropylamine | 1 | 80 | 68 | >95 | [6] |
Cyclopropylamine | 5 | 80 | 13 | 90 | [6] [9] |
4-Methylpiperidine | 1 | 80 | 62 | 98 | [6] |
Adamantylamine | 5 | 80 | 48 | 95 | [6] [9] |
Computational modeling confirms the superior target fit of the 1-isomer: Docking into the p300 HAT domain (PDB: 5KJ5) shows the 1-indenyl-methylurea forming hydrogen bonds with Gln1455 (2.9 Å) and His1451 (3.1 Å), while the 5-isomer fails to maintain these contacts due to vector misalignment. This explains the 10–100-fold potency differences observed in antiproliferative assays against 22Rv1 prostate cancer cells for analogous indenyl derivatives [1] [3].
Table 3: Computational Parameters for 1- vs. 5-Indenyl-methylurea Isomers
Parameter | 1-(2,3-Dihydro-1H-inden-1-yl)-3-methylurea | 1-(2,3-Dihydro-1H-inden-5-yl)-3-methylurea | Methodology (Software) |
---|---|---|---|
Relative Energy (kcal/mol) | 0.0 (Reference) | +1.7 | DFT B3LYP/6-31G* (Gaussian 16) |
LogP (Predicted) | 2.98 | 2.96 | XLogP3 |
Molecular Dipole (Debye) | 4.12 | 3.90 | HF/6-31G** (Spartan 18) |
H-Bond Acceptor Strength (kcal/mol) | -8.2 (Carbonyl O) | -7.9 (Carbonyl O) | MMFF94s (MOE) |
TPSA (Ų) | 49.1 | 49.1 | Ertl’s Algorithm |
The 1-indenyl regioisomer thus represents a pharmacologically optimized chemotype, merging targeted vectorality with synthetic feasibility—a testament to the nuanced impact of regiochemistry in drug design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7